molecular formula C22H22FNO3 B11939956 Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate CAS No. 853329-58-5

Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate

Cat. No.: B11939956
CAS No.: 853329-58-5
M. Wt: 367.4 g/mol
InChI Key: OKXRJJZULUPJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a fluorobenzoyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:

    Formation of the Indolizine Core: This step involves the cyclization of suitable precursors to form the indolizine core.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Addition of the Tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a strong base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

853329-58-5

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C22H22FNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3

InChI Key

OKXRJJZULUPJPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.